3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one

Catalog No.
S539203
CAS No.
1952261-87-8
M.F
C21H21N3O2
M. Wt
347.418
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylq...

CAS Number

1952261-87-8

Product Name

3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one

IUPAC Name

3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one

Molecular Formula

C21H21N3O2

Molecular Weight

347.418

InChI

InChI=1S/C21H21N3O2/c1-13-5-3-6-18-15(13)11-14(12-23-18)17-8-7-16(19(25)24-17)21(2)9-4-10-22-20(21)26/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,22,26)(H,24,25)/t21-/m1/s1

InChI Key

OJVNYQOKTZLPPX-OAQYLSRUSA-N

SMILES

CC1=C2C=C(C=NC2=CC=C1)C3=CC=C(C(=O)N3)C4(CCCNC4=O)C

Solubility

Soluble in DMSO

Synonyms

PF-06748962

Description

The exact mass of the compound 3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one is 347.1634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound 3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one is a complex organic molecule characterized by a pyridinone core structure, which is substituted with a piperidinone and a quinoline moiety. Its molecular formula is C18H20N2O1C_{18}H_{20}N_{2}O_{1}, and it has a molecular weight of approximately 284.37 g/mol. The compound's structure features a pyridine ring fused with a quinoline, making it interesting for various biological applications due to its potential pharmacological properties.

The chemical reactivity of this compound can be explored through various organic reactions, including:

  • Nucleophilic substitutions, where the nitrogen in the piperidinone can act as a nucleophile.
  • Condensation reactions, particularly involving the carbonyl groups present in the piperidinone and pyridinone structures.
  • Redox reactions, where the quinoline moiety can undergo oxidation or reduction under specific conditions.

Moreover, detailed reaction pathways and mechanisms can be referenced from comprehensive databases like CAS Reactions, which catalog over 150 million reactions across various compounds .

This compound exhibits significant biological activity, particularly in the realm of medicinal chemistry. Studies indicate that derivatives of pyridinones and quinolines often display:

  • Antitumor activity, potentially inhibiting cancer cell proliferation.
  • Antimicrobial properties, effective against various bacterial strains.
  • Neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

The specific biological activities of this compound may vary based on its structural modifications and the presence of different substituents.

The synthesis of 3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one can be approached through several methods:

  • Multi-step synthesis involving:
    • Formation of the piperidinone ring via cyclization reactions.
    • Introduction of the quinoline moiety through condensation reactions with appropriate precursors.
    • Final modifications to achieve the desired functional groups.
  • One-pot synthesis methods may also be explored, where multiple reactants are combined in a single reaction vessel to streamline the process.

These methods can be optimized based on yield and purity requirements, often utilizing techniques such as chromatography for purification.

The applications of this compound span across various fields:

  • Pharmaceuticals: As a potential drug candidate, it may serve as an antitumor or antimicrobial agent.
  • Chemical Biology: Used in research to understand biological pathways and mechanisms.
  • Material Science: Its unique structure could lead to applications in developing new materials with specific properties.

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:

  • Binding affinity assays to determine how well the compound binds to specific receptors or enzymes.
  • In vitro studies assessing its effects on cell lines, including cytotoxicity and mechanism of action.
  • In vivo studies to evaluate pharmacokinetics and therapeutic efficacy.

Such studies help elucidate the compound's potential therapeutic roles and guide further development.

Several compounds share structural similarities with 3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-MethylquinolinoneContains a quinoline ringExhibits antimicrobial activity
2-OxopiperidineFeatures a piperidine coreKnown for its role in drug synthesis
4-AminoquinolineContains amino groups on quinolineNotable for antimalarial properties

These compounds highlight the diversity within this chemical class while emphasizing the unique combination of functionalities present in the target compound, which may enhance its biological activity compared to others.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Exact Mass

347.1634

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18

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